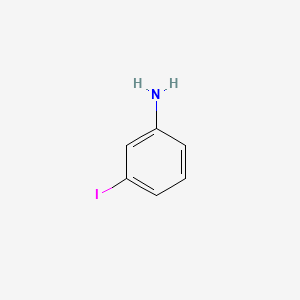

3-Iodoaniline

概要

説明

3-Iodoaniline is a clear colorless to yellow-brown low melting solid . It is used as anilines, aromatic amines, and nitro compounds .

Synthesis Analysis

3-Iodoaniline is used as an essential intermediate for the synthesis of various agrochemicals . It is also used in the production of dyes and pigments . The synthesis of anilines involves various reactions such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Molecular Structure Analysis

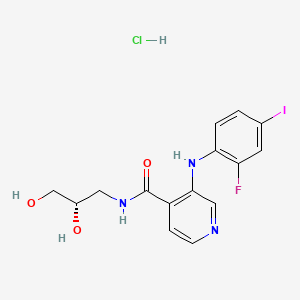

The linear formula of 3-Iodoaniline is IC6H4NH2 . It has a molecular weight of 219.02 .Chemical Reactions Analysis

3-Iodoaniline is extensively used in the production of various materials such as liquid crystals, OLEDs, and semiconductors . Its unique properties make it an essential component in the electronics and materials industries .Physical And Chemical Properties Analysis

3-Iodoaniline has a refractive index of n20/D 1.682 (lit.) . It has a boiling point of 145-146 °C/15 mmHg (lit.) and a melting point of 21-24 °C (lit.) . The density of 3-Iodoaniline is 1.821 g/mL at 25 °C (lit.) .科学的研究の応用

Organic Synthesis

3-Iodoaniline: is a versatile building block in organic chemistry, particularly in the synthesis of complex molecules. It is often used in the construction of indoles , which are prevalent in many natural products and pharmaceuticals. Its iodine atom makes it a prime candidate for cross-coupling reactions, allowing for the introduction of various substituents that can lead to a wide array of target molecules.

Pharmaceutical Research

In pharmaceutical research, 3-Iodoaniline serves as a precursor in the synthesis of indole derivatives . These derivatives are crucial in the development of drugs with potential applications in treating various diseases, including cancer. The iodine substituent in 3-Iodoaniline is particularly useful for introducing radioisotopes, which can be used in diagnostic imaging or targeted radiotherapy.

Material Science

3-Iodoaniline: plays a role in material science, especially in the synthesis of polymers and novel materials . Its incorporation into polymers can impart unique properties such as fluorescence or high refractive indices, making these materials suitable for advanced applications like optoelectronics or sensing technologies.

Analytical Chemistry

In analytical chemistry, 3-Iodoaniline can be used as a standard or reagent in various analytical methods. Its well-defined properties, such as boiling and melting points, make it a suitable compound for calibration and method development in chromatography and spectroscopy .

Environmental Science

3-Iodoaniline: has applications in environmental science, particularly in the study of humic substances and their interactions with pollutants . Its ability to be radiolabeled makes it a valuable tool for tracing and understanding the fate of organic compounds in the environment.

Biochemistry Research

In biochemistry research, 3-Iodoaniline is utilized in the study of protein interactions and enzyme kinetics . Its reactivity allows for the labeling of biomolecules, which can then be tracked or quantified in complex biological systems.

作用機序

Target of Action

3-Iodoaniline, a derivative of aniline, is primarily used in the synthesis of other chemical compounds. Anilines in general are known to interact with various enzymes and receptors in biological systems .

Mode of Action

It’s known that anilines can undergo various chemical reactions, including nucleophilic substitution . In these reactions, the aniline molecule acts as a nucleophile, donating an electron pair to an electrophile .

Biochemical Pathways

For instance, indole, a molecule structurally similar to aniline, is metabolized in the kynurenine pathway . This pathway involves the conversion of tryptophan to kynurenine and other metabolites .

Pharmacokinetics

Given its chemical structure, it’s likely that 3-Iodoaniline could be absorbed through the skin, respiratory tract, or gastrointestinal tract .

Result of Action

It’s known that anilines can cause methemoglobinemia, a condition where an abnormal amount of methemoglobin is produced, reducing the oxygen-carrying capacity of the blood .

Action Environment

The action, efficacy, and stability of 3-Iodoaniline can be influenced by various environmental factors. For instance, temperature and pH can affect the rate of chemical reactions involving 3-Iodoaniline. Additionally, the presence of other substances can also influence its reactivity .

Safety and Hazards

3-Iodoaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

将来の方向性

The global 3-Iodoaniline market is anticipated to attain a value pool of US$ 19 billion by 2023-end . Global demand for 3-Iodoaniline is expected to rise at a CAGR of 3.6% to US$ 27 billion in 2033 . The shift towards organic and eco-friendly products in various industries is expected to create new opportunities for 3-Iodoaniline .

特性

IUPAC Name |

3-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCSRWGYGMRBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060812 | |

| Record name | m-Iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodoaniline | |

CAS RN |

626-01-7 | |

| Record name | 3-Iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-IODOANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 3-Iodoaniline in materials science?

A1: Research shows that incorporating 3-Iodoaniline into hydrogel materials can enhance their UV-blocking capabilities. [] A study demonstrated that adding 3-Iodoaniline to a basic hydrogel ophthalmic lens material resulted in copolymers that significantly reduced the transmittance of UV-B and UV-A rays. [] These findings suggest potential applications of 3-Iodoaniline in developing UV-protective ophthalmic lenses and other materials requiring UV-blocking properties. You can find more details about this research here:

Q2: Does 3-Iodoaniline exhibit any notable biological activity?

A2: Yes, 3-Iodoaniline has shown promising antifungal activity. [] Researchers found that it displayed significant fungitoxicity against various fungal species, including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes in laboratory settings. [] This suggests potential for further investigation of 3-Iodoaniline and its derivatives in developing new antifungal agents. For more information, you can refer to this research paper:

Q3: What is the significance of halogen substitution in aniline derivatives, particularly 3-Iodoaniline?

A3: Halogen substitution in aniline derivatives, including 3-Iodoaniline, plays a crucial role in influencing their biological activity and chemical properties. Studies have shown that the type and position of the halogen substituent can significantly impact the compound's antifungal activity. [] For instance, 3-Iodoaniline exhibited stronger antifungal activity compared to its chloro- and bromo- counterparts. [] Furthermore, research on the nephrotoxic potential of haloanilines revealed that 3-Iodoaniline had the highest in vitro nephrotoxic potential compared to 3-bromoaniline, 3-chloroaniline, aniline, and 3-fluoroaniline. [] These findings underscore the importance of understanding the structure-activity relationships of haloanilines, particularly 3-Iodoaniline, for developing safer and more effective compounds.

Q4: How is 3-Iodoaniline utilized in the development of radiolabeled compounds for medical imaging?

A4: 3-Iodoaniline serves as a crucial building block in synthesizing radioiodinated nonsteroidal androgen receptor ligands. [] These ligands are being investigated for their potential use in Single Photon Emission Computed Tomography (SPECT) imaging of prostate cancer. [] The iodine atom in 3-Iodoaniline provides a site for radiolabeling with iodine-125, allowing researchers to track the distribution and binding of these ligands in vivo. [] This approach holds promise for developing more accurate and non-invasive methods for diagnosing and monitoring prostate cancer. Learn more about this research direction here: .

Q5: Are there any insights into how the structure of 3-Iodoaniline influences its interactions with metals?

A5: Research suggests that 3-Iodoaniline exhibits intriguing reactivity with organometallic reagents, leading to specific regioisomers. A study revealed that direct zincation of N,N-dimethylaniline, a derivative of aniline, using a mixed-metal zincate reagent resulted in meta-metallation, producing a complex containing meta-zincated N,N-dimethylaniline. [] Furthermore, iodination of this complex yielded predominantly the meta-isomer, N,N-dimethyl-3-iodoaniline. [] These findings highlight the influence of reaction conditions and the presence of metal species on the regioselectivity of reactions involving 3-Iodoaniline derivatives, offering valuable insights for synthetic chemists. More information about this research can be found here: .

Q6: How can 3-Iodoaniline be employed in the synthesis of more complex molecules?

A6: 3-Iodoaniline acts as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds. For example, it serves as a starting material for preparing the labeling precursor of N-[[4-(3-iodophenyl)amino]-quinazoline-6-yl]-2-[N-(2-mercaptoethyl)-N-[[N-(2-mercaptoethyl)amino]formylmethyl]]acetamide (N2S2-Quinazoline), a potential epidermal growth factor receptor ligand. [] The iodine atom in 3-Iodoaniline can participate in various cross-coupling reactions, enabling the introduction of diverse substituents onto the aromatic ring. [] This versatility makes 3-Iodoaniline a valuable tool for synthetic chemists exploring new chemical space and developing novel compounds with tailored properties. Find more details about this research here: .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

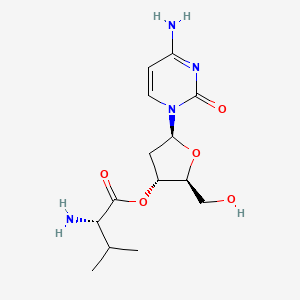

![Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-](/img/structure/B1194690.png)